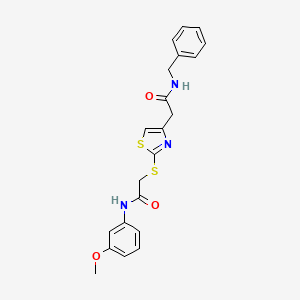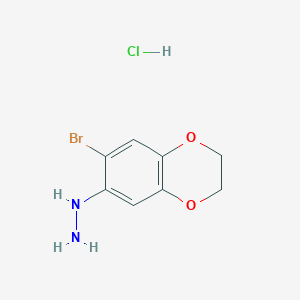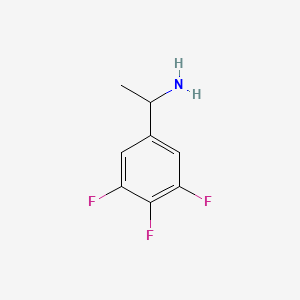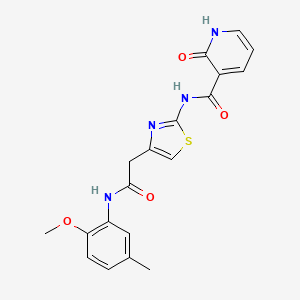
Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine is a chemical compound that has been gaining attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound has been found to have unique properties that make it a promising candidate for use in various scientific experiments and studies. In
Wirkmechanismus
The mechanism of action of Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of bacterial and fungal growth.
Biochemical and Physiological Effects:
Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. It has also been found to inhibit the growth of bacterial and fungal cells, which is a desirable effect for antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine in lab experiments include its potent anti-cancer, antibacterial, and antifungal properties. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. For example, the mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, the compound has not yet been tested extensively in vivo, which can limit its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for research on Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine. One direction is to further investigate its mechanism of action in order to design more targeted experiments. Another direction is to test the compound in vivo to determine its efficacy and potential side effects. Additionally, it may be useful to explore the potential of this compound as a lead compound for the development of new anti-cancer and antibiotic drugs. Finally, it may be useful to investigate the potential of this compound in other areas, such as biotechnology and materials science.
Synthesemethoden
The synthesis of Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine involves several steps. The first step involves the reaction of 5-bromo-2-methoxybenzaldehyde with adamantan-1-amine in the presence of an acid catalyst. The product of this reaction is then treated with sodium borohydride to reduce the aldehyde group to an alcohol. The final step involves the reaction of the alcohol with benzyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO/c1-21-17-3-2-16(19)7-15(17)11-20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAHJECAHMOSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)

![1-Bromo-2-[(methylsulfanyl)methyl]benzene](/img/structure/B2931972.png)


![2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B2931978.png)
![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2931980.png)


![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)



![3-chloro-N-[(2-chloropyridin-4-yl)sulfonyl]-4-methylbenzamide](/img/structure/B2931991.png)